N-isopropylpiperidin-4-amine

5-HT5A Antagonist Synthesis 6-Substituted Benzoazine Preparation Regioselective Amination

N-Isopropylpiperidin-4-amine (CAS 534595-53-4) is a substituted 4-aminopiperidine derivative with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. The compound is characterized by a piperidine ring bearing a 4-amino group substituted with an N-isopropyl moiety, existing as a liquid at ambient temperature with a reported boiling point of approximately 193–194 °C at 760 mmHg and a density of 0.89–0.90 g/cm³.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 534595-53-4
Cat. No. B126376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropylpiperidin-4-amine
CAS534595-53-4
SynonymsN-(1-Methylethyl)-4-piperidinamine;  N-(1-Methylethyl)-4-isopropylaminopiperidine;  Isopropyl(piperidin-4-yl)amine; 
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)NC1CCNCC1
InChIInChI=1S/C8H18N2/c1-7(2)10-8-3-5-9-6-4-8/h7-10H,3-6H2,1-2H3
InChIKeyGINABUAPACIWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylpiperidin-4-amine (CAS 534595-53-4): Procurement-Specification and Research-Grade Properties


N-Isopropylpiperidin-4-amine (CAS 534595-53-4) is a substituted 4-aminopiperidine derivative with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . The compound is characterized by a piperidine ring bearing a 4-amino group substituted with an N-isopropyl moiety, existing as a liquid at ambient temperature with a reported boiling point of approximately 193–194 °C at 760 mmHg and a density of 0.89–0.90 g/cm³ . As a secondary amine building block, it serves as an intermediate in the synthesis of 5-HT5A receptor antagonists, specifically for preparing 6-substituted benzoazines . Commercially available research-grade material is supplied at ≥95% purity , with storage recommendations specifying inert atmosphere conditions at 2–8 °C .

N-Isopropylpiperidin-4-amine (CAS 534595-53-4): Why N-Alkyl Substitution Pattern Is Not Interchangeable in 4-Aminopiperidine Scaffolds


The 4-aminopiperidine scaffold serves as a privileged structure in medicinal chemistry, yet its biological and synthetic utility is exquisitely sensitive to N-substitution pattern. Substitution at the exocyclic 4-amino nitrogen versus the endocyclic piperidine nitrogen yields chemically distinct isomers with divergent physicochemical and pharmacological properties. For instance, N-isopropylpiperidin-4-amine (CAS 534595-53-4), bearing the isopropyl group on the exocyclic 4-amino nitrogen, exhibits a LogP of approximately 1.46 and a polar surface area (PSA) of 24.06 Ų . In contrast, the regioisomeric 1-isopropylpiperidin-4-amine (CAS 127285-08-9) positions the isopropyl group on the endocyclic piperidine nitrogen, altering basicity, hydrogen-bonding capacity, and receptor-interaction geometry. Such structural differences translate into measurable variations in enzyme inhibition potency—as demonstrated by a Ki of 440 nM for PDE4A inhibition [1]—and govern synthetic compatibility in patent-specified transformations such as the preparation of 6-substituted benzoazines as 5-HT5A antagonists . Generic substitution with an incorrectly positioned N-alkyl group would compromise reaction regioselectivity, alter binding kinetics, and invalidate comparative structure-activity relationship (SAR) analysis.

N-Isopropylpiperidin-4-amine (CAS 534595-53-4): Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Candidates


Regiochemical Identity Dictates Synthetic Utility in Patent-Specified 5-HT5A Antagonist Intermediates

N-Isopropylpiperidin-4-amine (CAS 534595-53-4) is explicitly identified in patent WO 2005/042514 A2 as the requisite intermediate for preparing 6-substituted benzoazines that function as 5-HT5A receptor antagonists . The exocyclic N-isopropyl substitution at the 4-amino position is structurally essential for the subsequent synthetic transformation. The regioisomeric 1-isopropylpiperidin-4-amine (CAS 127285-08-9), bearing the isopropyl group on the endocyclic piperidine nitrogen, possesses fundamentally different nucleophilicity and steric accessibility at the 4-amino site, rendering it unsuitable for this specific reaction pathway .

5-HT5A Antagonist Synthesis 6-Substituted Benzoazine Preparation Regioselective Amination

PDE4A Enzyme Inhibition: Measured Affinity Provides a Benchmark for SAR Profiling

N-Isopropylpiperidin-4-amine demonstrates measurable inhibitory activity against phosphodiesterase type 4A (PDE4A) with a Ki value of 440 nM in an in vitro assay using unpurified recombinant enzyme [1]. PDE4A inhibition is a therapeutically relevant mechanism for anti-inflammatory indications including asthma and chronic obstructive pulmonary disease [2]. This quantitative affinity value establishes a baseline for structure-activity relationship (SAR) studies, enabling direct potency comparisons when evaluating structural modifications to the 4-aminopiperidine core.

PDE4 Inhibition Enzyme Assay SAR Benchmarking

Purity Specifications Enable Direct Procurement Without Repurification for Research Applications

Commercial suppliers of N-isopropylpiperidin-4-amine (CAS 534595-53-4) consistently specify a minimum purity of 95% as determined by analytical methods including NMR, HPLC, and GC . The compound is supplied with batch-specific certificates of analysis (COA) documenting purity levels, enabling direct use in synthetic transformations and biological assays without additional purification steps . This purity standard is aligned with the requirements for research intermediates used in patent-specified synthetic routes and enzyme inhibition studies.

Research-Grade Purity Procurement Specification QC Documentation

Physicochemical Property Differences Between Regioisomers Impact Handling and Formulation

N-Isopropylpiperidin-4-amine (CAS 534595-53-4) and its regioisomer 1-isopropylpiperidin-4-amine (CAS 127285-08-9) share identical molecular formula (C8H18N2) and molecular weight (142.24 g/mol), yet exhibit distinct physical states and handling requirements . The target compound is a liquid at ambient temperature with density ~0.89 g/cm³, while the 1-isopropyl regioisomer is a solid . This physical state divergence necessitates different handling, storage, and formulation protocols. Both compounds require storage under inert atmosphere at 2–8 °C, but procurement decisions must account for application-specific physical state requirements .

Physicochemical Properties Regioisomer Comparison Handling Specifications

Lipophilicity and Polar Surface Area Differentiate Brain Penetration Potential Among N-Alkyl 4-Aminopiperidines

N-Isopropylpiperidin-4-amine exhibits a calculated LogP of approximately 1.46 and a polar surface area (PSA) of 24.06 Ų . These values fall within the favorable range for blood-brain barrier (BBB) penetration, where compounds with LogP between 1 and 3 and PSA below 60–70 Ų are generally considered CNS-permeable [1]. For comparison, substitution with a larger N-alkyl group (e.g., N-octyl) would substantially increase LogP beyond 3, potentially exceeding optimal CNS drug-likeness boundaries and altering pharmacokinetic profiles. The moderate lipophilicity and low PSA of N-isopropylpiperidin-4-amine make it a suitable scaffold for developing CNS-targeted agents, including 5-HT5A receptor antagonists for neurological indications.

Lipophilicity CNS Drug Design Polar Surface Area

N-Isopropylpiperidin-4-amine (CAS 534595-53-4): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 6-Substituted Benzoazine 5-HT5A Receptor Antagonists for CNS Drug Discovery

N-Isopropylpiperidin-4-amine (CAS 534595-53-4) serves as a validated intermediate for constructing 6-substituted benzoazines that function as 5-HT5A receptor antagonists, as explicitly documented in patent WO 2005/042514 A2 . The exocyclic N-isopropyl-4-amino substitution pattern is structurally required for regioselective incorporation into the benzoazine scaffold. Researchers developing novel 5-HT5A antagonists for psychiatric and neurological indications should procure CAS 534595-53-4 specifically, rather than the regioisomeric 1-isopropylpiperidin-4-amine (CAS 127285-08-9), to ensure synthetic fidelity to the patented route and maintain valid SAR comparisons .

PDE4 Inhibitor Lead Optimization and SAR Benchmarking

With a measured Ki of 440 nM against PDE4A in vitro [1], N-isopropylpiperidin-4-amine provides a quantitative activity benchmark for structure-activity relationship studies focused on optimizing PDE4 inhibition. Medicinal chemists can use this compound as a reference standard when evaluating structural modifications—such as additional N-alkylation, aromatic substitution, or core scaffold replacement—designed to improve PDE4A potency for anti-inflammatory drug development. The defined 440 nM affinity enables direct potency comparisons and establishes a baseline from which to measure improvements in enzymatic inhibition.

CNS-Penetrant Scaffold Development with Favorable Physicochemical Properties

The calculated LogP of 1.46 and polar surface area of 24.06 Ų position N-isopropylpiperidin-4-amine within the established CNS drug-likeness window (LogP 1–3, PSA < 60–70 Ų) . This physicochemical profile makes it an attractive building block for synthesizing brain-penetrant small molecules targeting neurological targets, including the aforementioned 5-HT5A receptor. The compound's liquid physical state (density ~0.89 g/cm³) also facilitates precise liquid handling in automated parallel synthesis platforms, enabling efficient generation of CNS-focused compound libraries .

QC-Documented Research Intermediate for Reproducible Synthetic Chemistry

Procurement of N-isopropylpiperidin-4-amine from reputable suppliers ensures a minimum purity of 95% with available batch-specific certificates of analysis (COA) documenting analytical characterization by NMR, HPLC, and GC . This documented purity eliminates the need for in-house repurification prior to use in multi-step synthetic sequences, ensuring that reaction yields and impurity profiles are attributable to the synthetic methodology rather than variable starting material quality. Research teams requiring reproducible synthetic outcomes for publication or patent filing should prioritize sourcing CAS 534595-53-4 with full QC documentation.

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